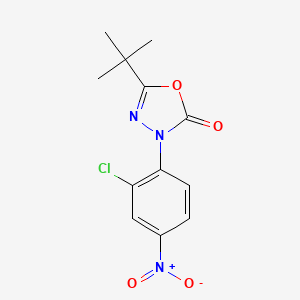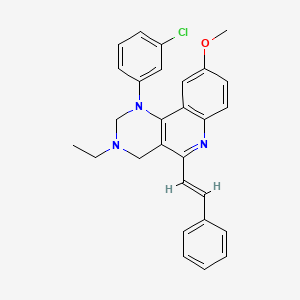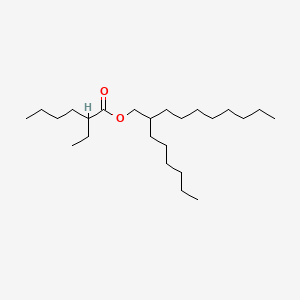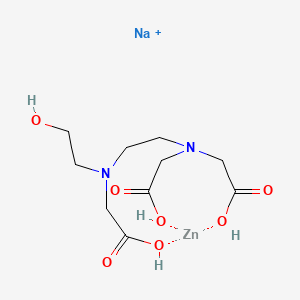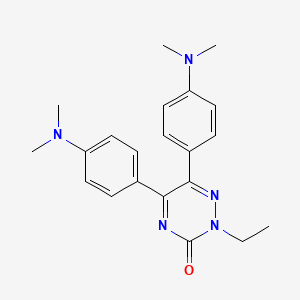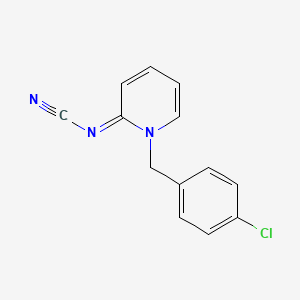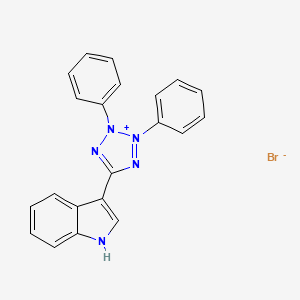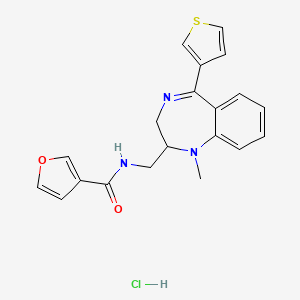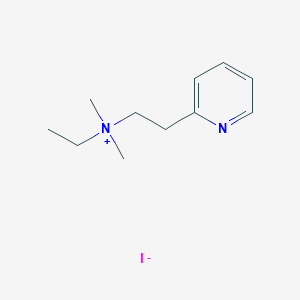
2-Oxo-1-oxaspiro(4.5)decane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-1-oxaspiro(45)decane-4-carboxamide is a chemical compound with the molecular formula C10H15NO3 It is known for its unique spirocyclic structure, which consists of a lactone ring fused to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-1-oxaspiro(4.5)decane-4-carboxamide typically involves the reaction of ethyl 1-oxaspiro[2,5]octane-2-carboxylate with diethyl sodiomalonate in toluene. This reaction produces diethyl 2-oxo-1-oxaspiro[4,5]decane-3,4-dicarboxylate, which undergoes partial de-ethoxycarbonylation upon distillation to yield ethyl 2-oxo-1-oxaspiro[4,5]decane-4-carboxylate . Further reactions and modifications can lead to the formation of the desired carboxamide derivative.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-1-oxaspiro(4.5)decane-4-carboxamide undergoes various chemical reactions, including:
Decarboxylation: The compound can undergo decarboxylation, a reaction where a carboxyl group is removed, releasing carbon dioxide.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Decarboxylation: This reaction typically requires heating the compound at elevated temperatures (between 455.6 and 498.9 K) to facilitate the removal of the carboxyl group.
Substitution Reactions: Common reagents for substitution reactions include nucleophiles such as amines or alcohols, which react under mild to moderate conditions.
Major Products Formed
Decarboxylation: The major product formed is a spirocyclic compound with the carboxyl group removed.
Substitution Reactions: The products depend on the nucleophile used, resulting in various substituted spirocyclic derivatives.
Wissenschaftliche Forschungsanwendungen
2-Oxo-1-oxaspiro(4.5)decane-4-carboxamide has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Oxo-1-oxaspiro(4.5)decane-4-carboxamide involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites in enzymes or other proteins, potentially inhibiting their activity or altering their function. The spirocyclic structure provides stability and specificity in these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxo-1-oxaspiro(4.5)decane-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
Ethyl 2-oxo-4-cyano-1-oxaspiro(4.5)decane-3-carboxylate: Contains a cyano group and an ester functional group.
Uniqueness
2-Oxo-1-oxaspiro(4.5)decane-4-carboxamide is unique due to its carboxamide functional group, which imparts different reactivity and potential biological activity compared to its carboxylic acid and ester analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
136547-37-0 |
|---|---|
Molekularformel |
C10H15NO3 |
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
2-oxo-1-oxaspiro[4.5]decane-4-carboxamide |
InChI |
InChI=1S/C10H15NO3/c11-9(13)7-6-8(12)14-10(7)4-2-1-3-5-10/h7H,1-6H2,(H2,11,13) |
InChI-Schlüssel |
UEDBNGWFGWOXCL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(CC1)C(CC(=O)O2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


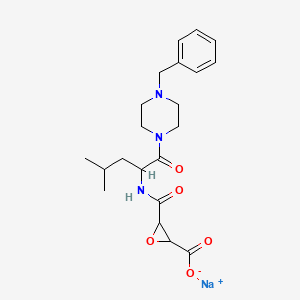
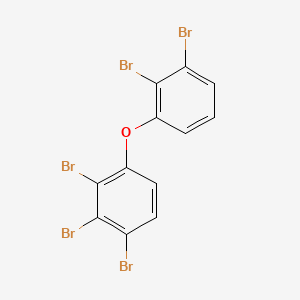

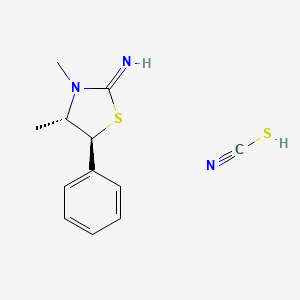
![4-amino-5-chloro-N-[[4-[(2-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-ethoxybenzamide;hydrochloride](/img/structure/B12711719.png)
